3-Ethyl-2-(methylthio)phenol
Description
3-Ethyl-2-(methylthio)phenol is a sulfur-containing phenolic compound characterized by an ethyl group at the 3-position and a methylthio (–SCH₃) group at the 2-position of the phenol ring. The methylthio group is a key functional moiety, known to influence electronic properties and reactivity via sulfur’s electron-donating effects, while the ethyl substituent may enhance lipophilicity compared to smaller alkyl groups.
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
3-ethyl-2-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-5-4-6-8(10)9(7)11-2/h4-6,10H,3H2,1-2H3 |
InChI Key |
KONHWVXNJWSESK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(methylthio)phenol can be achieved through several methods. One common approach involves the alkylation of 2-(methylthio)phenol with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-(methylthio)phenol
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: Base (e.g., sodium hydroxide)
Solvent: Organic solvent (e.g., ethanol)
The reaction mixture is heated under reflux, allowing the ethyl group to attach to the phenol ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the methylthio group, yielding the corresponding phenol.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones
Reduction: Formation of phenol derivatives
Substitution: Formation of halogenated or nitrated phenol derivatives
Scientific Research Applications
3-Ethyl-2-(methylthio)phenol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-(methylthio)phenol depends on its specific application. In biological systems, it may interact with enzymes and proteins through its phenolic and methylthio groups. These interactions can lead to the modulation of enzyme activity or the inhibition of microbial growth. The exact molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Below is a comparison of 3-Ethyl-2-(methylthio)phenol with structurally related compounds, focusing on substituent positions, functional groups, and inferred physicochemical properties:
Electronic and Reactivity Differences
- Methylthio (–SCH₃) vs. Ethylthio (–SCH₂CH₃): The methylthio group in this compound donates electrons more effectively than a hydroxyl group (–OH), reducing the phenol’s acidity compared to unsubstituted phenol (pKa ~10 vs. ~9.95 for phenol ).
- Ethyl vs. Methyl Substituents: The 3-ethyl group in the target compound increases hydrophobicity, which could enhance membrane permeability in biological systems compared to 2-(methylthio)phenol. This property is critical in applications like agrochemicals or drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
